molecular formula C12H16N4O2 B5590746 (E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine

Cat. No.: B5590746
M. Wt: 248.28 g/mol
InChI Key: LLROWFZFGCZOFA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine is a chemical compound that belongs to the class of imines It features a piperazine ring substituted with a methyl group and a nitrophenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation of 4-methylpiperazine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction of Nitro Group: 3-aminophenyl derivative.

    Reduction of Imine Group: Corresponding amine.

    Substitution Reactions: Various substituted piperazine derivatives.

Scientific Research Applications

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group in a different position.

    (E)-N-(4-methylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine: Similar structure but with a chloro group instead of a nitro group.

    (E)-N-(4-methylpiperazin-1-yl)-1-(3-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine is unique due to the presence of both a nitrophenyl group and a piperazine ring, which can confer specific electronic and steric properties. These features can influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-14-5-7-15(8-6-14)13-10-11-3-2-4-12(9-11)16(17)18/h2-4,9-10H,5-8H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLROWFZFGCZOFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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